molecular formula C23H27N3O5S B2513427 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899993-51-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2513427
CAS RN: 899993-51-2
M. Wt: 457.55
InChI Key: MBORYBNCBKOGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the specified compound, demonstrated significant antitumor activities. These compounds showed broad-spectrum antitumor activity, with some being more potent than the positive control 5-FU. Molecular docking studies indicated that these compounds could inhibit growth of cancer cell lines by targeting specific kinases, suggesting a potential for cancer therapy (Al-Suwaidan et al., 2016).

Antibacterial Activity

Another research focused on synthesizing new quinazolinone derivatives, highlighting their antibacterial properties. The study produced a series of compounds tested against various bacterial strains, demonstrating their potential as antibacterial agents. This indicates the chemical scaffold's versatility in being adapted for antibacterial purposes (Singh et al., 2010).

Enzyme Inhibitory Potential

The enzyme inhibitory potential of sulfonamides incorporating benzodioxane and acetamide moieties was explored in another study. These compounds showed significant inhibitory activity against -glucosidase and acetylcholinesterase, suggesting their potential in treating diseases associated with these enzymes. The findings underscore the chemical framework's utility in discovering new enzyme inhibitors (Abbasi et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c27-21(24-15-7-8-19-20(12-15)31-11-10-30-19)14-32-22-17-5-1-2-6-18(17)26(23(28)25-22)13-16-4-3-9-29-16/h7-8,12,16H,1-6,9-11,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBORYBNCBKOGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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